![molecular formula C10H16ClNO B3078246 2-[(2-Methylbenzyl)amino]ethanol hydrochloride CAS No. 1050076-16-8](/img/structure/B3078246.png)

2-[(2-Methylbenzyl)amino]ethanol hydrochloride

説明

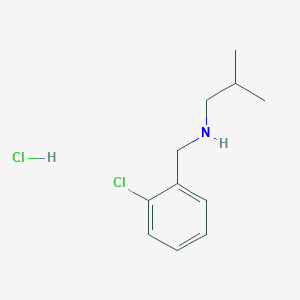

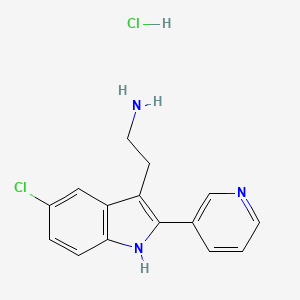

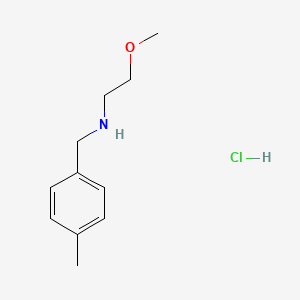

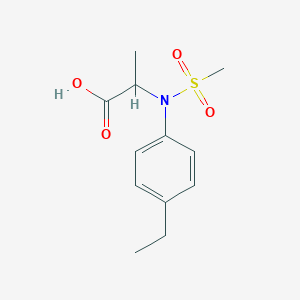

“2-[(2-Methylbenzyl)amino]ethanol hydrochloride” is a chemical compound with the molecular formula C10H16ClNO . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group (a benzene ring attached to a CH2 group), a methyl group (CH3) attached to the benzyl group, an amino group (NH2), and an ethanol group (CH2CH2OH) attached to the amino group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical and Chemical Properties Analysis

The compound has a molecular weight of 201.69 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the sources I found .科学的研究の応用

Ethanol's Role in Biological Systems

Ethanol's biological actions are mediated through multiple receptors, including ion channels sensitive to pharmacologically relevant concentrations. These ion channels constitute a heterogeneous set, sharing the property that their gating is regulated by ligands. Ethanol's modulation of receptor desensitization plays a significant role in its pharmacology and effects in the body, with implications for understanding ethanol's acute drug action on receptor function (Dopico & Lovinger, 2009).

Ethanol and Hydrogen Production

The reforming of bio-ethanol provides a promising method for hydrogen production from renewable resources, highlighting the crucial role of catalysts in ethanol reforming towards hydrogen production. This application of ethanol in sustainable energy production emphasizes the importance of selecting proper catalyst support to enhance the activity and stability of catalysts, potentially contributing to future fuel cell applications (Ni, Leung, & Leung, 2007).

Ethanol's Environmental Impacts

The transport and fate of ethanol in groundwater contaminated by gasohol spills have been studied to understand the impact of ethanol as a gasoline component on the environment. Ethanol can increase BTEX plume lengths by inhibiting BTEX biodegradation and possibly decreasing sorption-related retardation, illustrating the need for comprehensive environmental impact assessments when incorporating ethanol into gasoline (Powers et al., 2001).

特性

IUPAC Name |

2-[(2-methylphenyl)methylamino]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-9-4-2-3-5-10(9)8-11-6-7-12;/h2-5,11-12H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVUHKWTEXGSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050076-16-8 | |

| Record name | Ethanol, 2-[[(2-methylphenyl)methyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050076-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride](/img/structure/B3078190.png)

![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B3078193.png)

![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine](/img/structure/B3078217.png)

amine hydrochloride](/img/structure/B3078229.png)